molecular formula C10H11N3OS B13704792 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole

Cat. No.: B13704792
M. Wt: 221.28 g/mol
InChI Key: FBEMURRVPSWDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with an amino group and a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The amino group and thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzyloxy methyl group may also play a role in modulating the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-5-(benzyloxy)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Biological Activity

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on various studies.

Chemical Structure and Synthesis

The structure of this compound includes an amino group and a benzyloxy methyl substituent at the 5-position of the thiadiazole ring. The synthesis typically involves the reaction of thiocarbohydrazide with appropriate aldehydes or ketones under acidic or basic conditions to yield the desired thiadiazole derivatives.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

  • Antibacterial Activity : this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. One study indicated that derivatives showed minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against these pathogens .
  • Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Candida glabrata and Aspergillus niger, with some derivatives achieving MIC values around 24.5 μg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively researched:

  • Cytotoxic Effects : Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions at the C-2 position of the thiadiazole ring displayed potent activity against non-small cell lung cancer (HOP 92) and colon cancer (HCC-2998), with GI50 values indicating significant growth inhibition .
  • Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects include induction of apoptosis and inhibition of cell proliferation. The structural modifications on the thiadiazole scaffold can enhance these activities by increasing lipophilicity or altering electronic properties .

Case Studies

Several case studies highlight the efficacy of 2-amino-1,3,4-thiadiazole derivatives:

  • Study on Antimicrobial Properties : A recent study synthesized a series of 2-amino-1,3,4-thiadiazoles and evaluated their antibacterial and antifungal activities. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to those without such modifications .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various substituted thiadiazoles on human cancer cell lines. The most potent compound was identified as having a log GI50 value significantly lower than that of standard chemotherapeutics .

Data Summary

Biological ActivityTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialS. aureus, E. coli31.25 μg/mL
AntifungalC. glabrata, A. niger24.5 μg/mL
CytotoxicityHOP 92 (lung cancer)GI50 = -6.49
HCC-2998 (colon cancer)GI50 = -5.31

Properties

IUPAC Name

5-(phenylmethoxymethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEMURRVPSWDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.